molecular formula C8H5BrClNO4 B1425299 Methyl 4-bromo-5-chloro-2-nitrobenzoate CAS No. 1416374-90-7

Methyl 4-bromo-5-chloro-2-nitrobenzoate

Cat. No.: B1425299
CAS No.: 1416374-90-7
M. Wt: 294.48 g/mol
InChI Key: VQBVYXVATUOERO-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-chloro-2-nitrobenzoate is an organic compound with the molecular formula C8H5BrClNO4. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and nitro functional groups. This compound is commonly used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-5-chloro-2-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 4-bromo-5-chlorobenzoate, followed by purification steps to isolate the desired product. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often using automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-chloro-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-bromo-5-chloro-2-nitrobenzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-chloro-2-nitrobenzoate involves its interaction with specific molecular targets, depending on the context of its use. For example, in reduction reactions, the nitro group undergoes electron transfer processes to form an amine group. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling to form new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-5-chloro-2-nitrobenzoate is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its combination of functional groups allows for diverse chemical transformations and applications in various fields .

Properties

IUPAC Name

methyl 4-bromo-5-chloro-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO4/c1-15-8(12)4-2-6(10)5(9)3-7(4)11(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBVYXVATUOERO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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